1-(Oxetan-3-YL)cyclopropan-1-amine
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Overview
Description
1-(Oxetan-3-YL)cyclopropan-1-amine is a compound that features both an oxetane ring and a cyclopropane ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the cyclopropane ring is a three-membered ring composed entirely of carbon atoms.
Preparation Methods
The synthesis of 1-(Oxetan-3-YL)cyclopropan-1-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed through intramolecular cyclization reactions, such as the epoxide ring opening followed by ring-closing reactions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Oxetan-3-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxetan-3-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of oxetane and cyclopropane rings on biological activity.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Mechanism of Action
The mechanism by which 1-(Oxetan-3-YL)cyclopropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity . The cyclopropane ring’s strain can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
1-(Oxetan-3-YL)cyclopropan-1-amine can be compared with other compounds containing oxetane or cyclopropane rings:
Oxetane-containing compounds: These compounds are known for their stability and ability to undergo ring-opening reactions.
Cyclopropane-containing compounds: These compounds are characterized by the strain in the three-membered ring, which influences their reactivity.
The uniqueness of this compound lies in the combination of both oxetane and cyclopropane rings, which imparts distinct physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(oxetan-3-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-6(1-2-6)5-3-8-4-5/h5H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISUZWNKIUQYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2COC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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